1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
Overview
Description
1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H8F3N and a molecular weight of 211.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a carbonitrile group
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Safety and Hazards
While specific safety and hazard information for 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is not available, compounds with similar structures can pose risks. For example, they may be harmful if swallowed, toxic in contact with skin, cause skin irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that this compound is used as an organic synthesis intermediate , suggesting that it may interact with various biological targets depending on the specific compounds it is used to synthesize.
Mode of Action
As an organic synthesis intermediate, its mode of action would likely depend on the specific biochemical context in which it is used .
Biochemical Pathways
As an intermediate in organic synthesis, it may be involved in a variety of biochemical pathways depending on the final compounds it is used to produce .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, ether, and dichloromethane, and slightly soluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the specific biochemical context in which it is used .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile. For instance, it should be stored in sealed containers, away from sources of ignition and high-temperature environments . Additionally, adequate ventilation should be ensured when using this compound, and contact with skin, eyes, and respiratory tract should be avoided .
Preparation Methods
The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Formation of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile: Similar structure but with the trifluoromethyl group at the para position.
1-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
1-(3-(Trifluoromethyl)phenyl)cyclopropane: Lacks the carbonitrile group.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIZCGCPHXFSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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